4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(4-acetamidophenyl)butanamide

CYP3A4 inhibition Drug metabolism ADME-Tox profiling

4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-(4-acetamidophenyl)butanamide (C₁₈H₁₉N₅O₂, MW 337.38) is a synthetic triazolopyridine-acetamidophenyl butanamide that serves as a selective probe for cytochrome P450 off-target profiling. Its relatively low calculated logP of 0.33 and modest aqueous solubility (logSw –2.7) differentiate it from more lipophilic triazolopyridine analogs and make it particularly suitable for assessing CYP3A4-mediated metabolism liabilities in early-stage drug discovery.

Molecular Formula C18H19N5O2
Molecular Weight 337.4 g/mol
Cat. No. B10996865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(4-acetamidophenyl)butanamide
Molecular FormulaC18H19N5O2
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)NC(=O)CCCC2=NN=C3N2C=CC=C3
InChIInChI=1S/C18H19N5O2/c1-13(24)19-14-8-10-15(11-9-14)20-18(25)7-4-6-17-22-21-16-5-2-3-12-23(16)17/h2-3,5,8-12H,4,6-7H2,1H3,(H,19,24)(H,20,25)
InChIKeyLWUAOLFWSZBPRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-(4-acetamidophenyl)butanamide: Core Properties for Procurement Decision Support


4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-(4-acetamidophenyl)butanamide (C₁₈H₁₉N₅O₂, MW 337.38) is a synthetic triazolopyridine-acetamidophenyl butanamide that serves as a selective probe for cytochrome P450 off-target profiling. Its relatively low calculated logP of 0.33 and modest aqueous solubility (logSw –2.7) differentiate it from more lipophilic triazolopyridine analogs and make it particularly suitable for assessing CYP3A4-mediated metabolism liabilities in early-stage drug discovery [1].

Why 4-Acetamidophenyl Triazolopyridine Butanamide Cannot Be Simply Swapped for Regioisomers or Unsubstituted Analogs


Even minor regioisomeric shifts profoundly alter the CYP inhibition fingerprint of triazolopyridine butanamides. The 4-acetamidophenyl substitution provides a specific hydrogen-bonding orientation within CYP active sites, resulting in a quantifiable CYP3A4/CYP2D6 selectivity window [1]. Generic replacement with the 3-acetamidophenyl regioisomer or the unsubstituted N-phenyl analog would produce an unknown CYP interaction profile, invalidating head-to-head comparative data in drug–drug interaction (DDI) studies and confounding any structure–activity relationship (SAR) interpretation. The quantitative evidence below establishes the unique, verifiable CYP interaction signature that only the para-substituted compound reliably delivers.

Quantitative Differentiation Evidence for 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-(4-acetamidophenyl)butanamide


CYP3A4 Inhibition IC₅₀: Testosterone Probe Substrate

The target compound inhibits CYP3A4 with an IC₅₀ of 50 µM using testosterone as the probe substrate in pooled mixed-gender human liver microsomes (HLMs) [1]. For comparison, the broad-spectrum CYP3A4 inhibitor ketoconazole exhibits an IC₅₀ of approximately 0.1 µM under similar HLM conditions, indicating the 4-acetamidophenyl triazolopyridine butanamide is a moderately weak CYP3A4 ligand suitable for selectivity profiling rather than potent inhibition.

CYP3A4 inhibition Drug metabolism ADME-Tox profiling

CYP3A4 Inhibition IC₅₀: Triazolam Probe Substrate Confirmation

Using a second probe substrate, triazolam, the target compound inhibits CYP3A4 with an IC₅₀ of 85 µM in pooled mixed-gender HLMs [1]. The consistency between the testosterone (50 µM) and triazolam (85 µM) IC₅₀ values confirms substrate-independent CYP3A4 interaction, an important characteristic for reliable DDI risk tiering.

CYP3A4 substrate-dependence DDI risk assessment In vitro metabolism

CYP3A4 vs. CYP2D6 Selectivity Ratio

The target compound inhibits CYP2D6 with an IC₅₀ of 185 µM in pooled mixed-gender HLMs [1]. The CYP3A4/CYP2D6 selectivity ratio (calculated from the lowest CYP3A4 IC₅₀ of 50 µM) is approximately 3.7-fold, indicating a modest but measurable preference for CYP3A4 over CYP2D6. In contrast, many first-generation triazolopyridine derivatives show less than 2-fold discrimination between these isoforms.

CYP selectivity Off-target profiling Isoform specificity

Phase II UGT1A9 Inhibition: Differentiating from CYP-Centric Analogs

The target compound inhibits UDP-glucuronosyltransferase 1A9 (UGT1A9) with an IC₅₀ of 300 µM in pooled mixed-gender HLMs using 4-methylumbelliferone as substrate [1]. This is notably weaker than its CYP3A4 inhibition (50 µM), establishing a CYP-over-UGT interaction preference. Many commercial triazolopyridine building blocks lack published UGT inhibition data altogether, making this compound a unique dual-phase metabolism reference for integrated ADME panels.

UGT inhibition Phase II metabolism Glucuronidation liability

Physicochemical Property Differentiation: LogP and Solubility

The calculated partition coefficient (logP) of 0.33 and logSw of –2.7 for the target compound place it in a favorable hydrophilic–lipophilic balance relative to the N-phenyl analog (estimated logP > 1.5). This lower logP correlates with reduced non-specific protein binding and improved aqueous solubility, critical for achieving reliable concentration–response curves in biochemical and cell-based assays.

Lipophilicity Aqueous solubility Lead-likeness

Regioisomeric Differentiation: Para- vs. Meta-Acetamidophenyl Substitution

The para-acetamidophenyl substitution geometry places the acetamide group in a linear orientation that maximises hydrogen-bonding distance to the CYP3A4 heme iron. Although direct meta-substituted analog CYP data are not publicly available, class-level SAR suggests that shifting the acetamide to the meta position disrupts this optimal geometry, potentially reducing CYP3A4 interaction and altering the selectivity profile. Researchers requiring a defined, reproducible CYP interaction signature should specify the para isomer.

Regioisomer SAR Positional effect CYP interaction

Optimal Application Scenarios for 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-(4-acetamidophenyl)butanamide Based on Quantitative Evidence


CYP3A4 Selectivity Reference in Multi-Isoform CYP Inhibition Panels

With a defined CYP3A4 IC₅₀ of 50 µM (testosterone) and 85 µM (triazolam), coupled with a CYP2D6 IC₅₀ of 185 µM, the compound serves as a calibrated weak-to-moderate CYP3A4 interactor. It is ideal as a reference compound in multi-isoform CYP inhibition panels to set the boundary between 'low risk' and 'moderate risk' DDI classification [1]. The consistent substrate-independent CYP3A4 inhibition minimizes inter-laboratory variability in CRO ADME screening workflows.

Integrated Phase I/Phase II Metabolism Liability Assessment

Because UGT1A9 inhibition data (IC₅₀ = 300 µM) are available alongside CYP3A4 and CYP2D6 data, this compound uniquely supports combined Phase I and Phase II metabolism liability assessment in a single reference compound [1]. Pharmaceutical development teams can use it as a dual-marker control to validate integrated hepatocyte stability assays that measure both oxidative and conjugative metabolism pathways.

Negative Control for Kinase-Mediated Triazolopyridine Activity

Triazolopyridine scaffolds are frequently used in kinase inhibitor discovery (e.g., c-Met, p38 MAPK, BTK) [1]. The 4-acetamidophenyl butanamide variant, with its weak CYP interactions and no published kinase inhibition data, is structurally suited as a negative control in kinase selectivity profiling panels. Its low logP (0.33) ensures solubility at the high concentrations typically required for negative controls in biochemical kinase assays.

SAR Probe in Acetamidophenyl Positional Scanning for CYP Liability

The para-substitution geometry of the acetamidophenyl ring provides a defined reference point for positional scanning SAR studies examining how acetamide substitution position (ortho, meta, para) modulates CYP interaction [1]. Researchers performing systematic regioisomer profiling can use the para compound as the baseline, against which the CYP liability of meta and ortho analogs can be quantitatively compared.

Quote Request

Request a Quote for 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(4-acetamidophenyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.